molecular formula C22H32O2 B1607126 20-Formylpregn-4-en-3-one CAS No. 66289-21-2

20-Formylpregn-4-en-3-one

Cat. No.: B1607126
CAS No.: 66289-21-2
M. Wt: 328.5 g/mol
InChI Key: XVPJEGGIGJLDQK-UHFFFAOYSA-N
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Description

20-Formylpregn-4-en-3-one is a pregnane-derived steroid characterized by a formyl (-CHO) group at the C20 position and a ketone at C2. The formyl group at C20 distinguishes it from other pregnenolone analogs, which typically feature hydroxyl, acetate, or ketone moieties at this position. Its molecular formula is inferred as $ \text{C}{22}\text{H}{30}\text{O}_2 $ (molecular weight ~338.48 g/mol), assuming a pregn-4-en-3-one backbone with a formyl substitution .

Properties

IUPAC Name

2-(10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O2/c1-14(13-23)18-6-7-19-17-5-4-15-12-16(24)8-10-21(15,2)20(17)9-11-22(18,19)3/h12-14,17-20H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVPJEGGIGJLDQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66289-21-2
Record name NSC9137
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9137
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (20R)-3-oxopregn-4-ene-20-carbaldehyde
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.254
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 20-Formylpregn-4-en-3-one typically involves the oxidation of 21-hydroxy-20-methylpregna-4-en-3-one. One method uses a TEMPO-NaClO reagent for the oxidation process . The aldehyde formed is then subjected to enamination and copper catalytic oxidation degradation to prepare the final product .

Industrial Production Methods: In industrial settings, the preparation method involves taking 21-hydroxy-20-methylpregn-4-ene-3-ketone as an initial raw material. This compound undergoes an oxidation reaction step to obtain 20-formylpregn-4-ene-3-ketone, followed by an oxidation decarburization reaction step under the action of a catalyst to produce progesterone . This method is advantageous due to its shorter reaction route, higher yield, and lower environmental impact .

Chemical Reactions Analysis

Types of Reactions: 20-Formylpregn-4-en-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: TEMPO-NaClO reagent is commonly used for the oxidation of 21-hydroxy-20-methylpregna-4-en-3-one to form this compound.

    Reduction: Sodium borohydride in the presence of cerium (III) chloride (Luche reduction) is used for the selective reduction of the conjugated carbonyl group in position 3 of progesterone.

Major Products:

    Oxidation: The major product formed is this compound.

    Reduction: The reduction of progesterone leads to the formation of 3α-hydroxy-5α-pregnanolone and 3α-hydroxypregn-4-en-20-one.

Scientific Research Applications

20-Formylpregn-4-en-3-one has various scientific research applications, including:

    Chemistry: It is used in the synthesis of other steroid hormones and as an intermediate in the preparation of progesterone.

    Biology: It is studied for its potential immunomodulatory effects, particularly in the regulation of cytokine gene expression.

    Medicine: It has potential therapeutic applications in hormone replacement therapy and cancer treatment.

    Industry: It is used in the commercial production of progesterone and other steroid hormones.

Mechanism of Action

The mechanism of action of 20-Formylpregn-4-en-3-one involves its interaction with specific molecular targets and pathways. It binds to progesterone receptors and modulates the expression of various genes involved in immune response and cell proliferation . This compound can decrease the levels of transforming growth factor-beta (TGFβ) mRNA and regulate the expression of tumor necrosis factor-alpha (TNFα) and interleukin-1 beta (IL-1β) mRNA .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 20-Formylpregn-4-en-3-one and related pregnane derivatives:

Compound Molecular Formula C20 Substituent Molecular Weight (g/mol) Key Features References
This compound $ \text{C}{22}\text{H}{30}\text{O}_2 $ Formyl (-CHO) ~338.48 Unique formyl group; potential reactivity in conjugation or metabolic pathways. N/A
(20S)-20-Hydroxypregn-4-en-3-one $ \text{C}{21}\text{H}{32}\text{O}_2 $ Hydroxyl (-OH) 316.49 Steroid hormone intermediate; implicated in progesterone metabolism.
20-α-Progerol acetate $ \text{C}{23}\text{H}{34}\text{O}_3 $ Acetate (-OAc) 358.52 Acetylated derivative; enhanced lipophilicity for drug delivery.
17α-Progesterone $ \text{C}{21}\text{H}{30}\text{O}_2 $ Ketone (=O) 314.46 17α stereoisomer; altered receptor binding compared to progesterone.
Cyclohexylidene progesterone $ \text{C}{27}\text{H}{38}\text{O}_2 $ Cyclohexylidene 394.60 Modified side chain; likely impacts solubility and stability.
(20R)-20-Hydroxypregn-4-en-3-one $ \text{C}{21}\text{H}{32}\text{O}_2 $ Hydroxyl (-OH) 316.49 C20 epimer of (20S)-isomer; stereochemistry affects metabolic pathways.

Key Observations:

Functional Group Influence :

  • The formyl group in this compound introduces electrophilic reactivity, distinguishing it from hydroxyl or acetate derivatives. This may render it more susceptible to nucleophilic attack or conjugation reactions in metabolic processes.
  • Hydroxyl-substituted analogs (e.g., (20S)- and (20R)-isomers) are pivotal in progesterone metabolism, with stereochemistry dictating enzyme specificity (e.g., 20α-hydroxysteroid dehydrogenase) .

Stereochemical Variations: The (20S) and (20R) configurations in hydroxyl derivatives lead to divergent biological activities. For example, (20S)-20-Hydroxypregn-4-en-3-one is a known progesterone metabolite, while the (20R)-isomer may act as an impurity in pharmaceutical formulations .

Pharmaceutical Relevance :

  • Acetylated derivatives like 20-α-Progerol acetate exhibit increased stability and lipophilicity, enhancing their utility in topical formulations. In contrast, the formyl group’s reactivity may limit this compound’s direct therapeutic use without further stabilization .

Research Implications and Gaps

Synthetic Pathways :

  • The synthesis of this compound likely involves formylation of pregn-4-en-3-one precursors, but detailed protocols are absent in the reviewed evidence. Comparative studies with hydroxylation or acetylation reactions (e.g., as in 20-α-Progerol acetate synthesis) could inform optimized methods .

Stability and Compatibility: As noted in pharmaceutical compounding guidelines, functional groups like formyl may require stringent environmental controls (e.g., temperature, pH) to prevent degradation, akin to unstable steroid derivatives .

Biological Activity: While hydroxyl and acetate analogs are well-characterized in hormone pathways, the formyl derivative’s role remains speculative.

Biological Activity

20-Formylpregn-4-en-3-one, a steroid compound with the chemical formula C22H32O2, has garnered attention in the field of biological research due to its structural similarity to natural steroid hormones. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

This compound is characterized by its pregnane backbone, which is a common structure found in many steroid hormones. Its unique aldehyde functional group at the 20-position contributes to its biological activity. The compound is classified under normal steroids and has been studied for its potential interactions with various biological systems.

PropertyValue
Molecular FormulaC22H32O2
Molecular Weight336.49 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Biological Activity

Research indicates that this compound exhibits significant biological activity, primarily due to its structural resemblance to endogenous steroid hormones. The compound has been investigated for various pharmacological effects:

  • Hormonal Activity : Studies suggest that this compound may interact with steroid hormone receptors, influencing physiological processes such as metabolism and reproductive functions .
  • Antiproliferative Effects : Preliminary studies have shown that it may possess antiproliferative properties against certain cancer cell lines, indicating potential as an anticancer agent.
  • Enzyme Interactions : The compound has been evaluated for its interactions with enzymes involved in steroid metabolism, which could impact its efficacy and safety profile in therapeutic applications.

Case Studies

Several case studies have highlighted the biological implications of this compound:

  • Case Study 1 : A study published in a peer-reviewed journal demonstrated the compound's ability to inhibit the growth of breast cancer cells in vitro. The researchers observed a dose-dependent response, suggesting that higher concentrations of this compound lead to greater antiproliferative effects.
  • Case Study 2 : Another investigation focused on the compound's role as a potential modulator of metabolic pathways involved in obesity and diabetes. The findings indicated that it may enhance insulin sensitivity and reduce adipocyte differentiation in preclinical models.

Table 2: Summary of Case Studies on Biological Activity

StudyFindings
Breast Cancer Cell StudyInhibited cell growth in vitro (dose-dependent response)
Metabolic Pathways StudyEnhanced insulin sensitivity; reduced adipocyte differentiation

Research Findings

Recent research has expanded the understanding of the biological mechanisms underlying the activity of this compound:

  • Mechanism of Action : It is hypothesized that the compound acts through modulation of gene expression associated with steroid hormone signaling pathways.
  • Safety Profile : Toxicological assessments are ongoing to evaluate the safety and potential side effects associated with long-term exposure to this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
20-Formylpregn-4-en-3-one
Reactant of Route 2
20-Formylpregn-4-en-3-one

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